molecular formula C18H17F2N5O2 B2366530 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide CAS No. 1351604-81-3

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2366530
CAS No.: 1351604-81-3
M. Wt: 373.364
InChI Key: ACLVFBXLQJMUKD-UHFFFAOYSA-N
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Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their biological activities .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the nitrogen atoms can influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the pyrazole ring and the difluorobenzamide group would likely influence its solubility, melting point, and other properties .

Scientific Research Applications

Plant Growth Stimulation

Research has shown that compounds related to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-difluorobenzamide have demonstrated stimulating effects on plant growth. Acyclic derivatives of this compound, which include a pyrazolyl-pyridazine fragment, have been synthesized and tested for their plant growth stimulant properties (Shainova et al., 2020).

Synthesis of Nitrogen Heterocycles

Another study described the efficient synthesis of nitrogen-containing heterocycles from derivatives of the compound . These heterocycles include pyrazole, triazole, pyridinone, and pyrimidinone, which were synthesized and characterized through various spectroscopic methods (Behalo & Aly, 2011).

Molecular Structure Studies

Additionally, the molecular structure and intramolecular bonding of compounds similar to this compound have been studied. The research focused on the Re(I) complex derived from pyrroline-pyrazolyl-pyridazine and revealed intricate bonding details, which are important for understanding the chemical behavior of these compounds (Saldías et al., 2020).

Corrosion Inhibition Studies

Furthermore, a study on bipyrazole derivatives, which share structural similarities with the compound of interest, investigated their potential activity as corrosion inhibitors. This research utilized density functional theory to elucidate the inhibition efficiencies and reactive sites of these compounds (Wang et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used in medicinal chemistry for their biological activities .

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c1-11-10-12(2)25(22-11)15-6-7-16(26)24(23-15)9-8-21-18(27)17-13(19)4-3-5-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLVFBXLQJMUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC=C3F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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